Peonidin chloride

Overview

Description

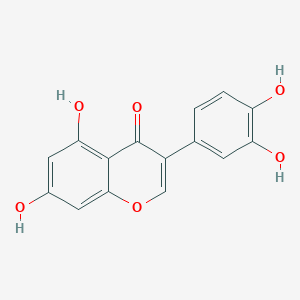

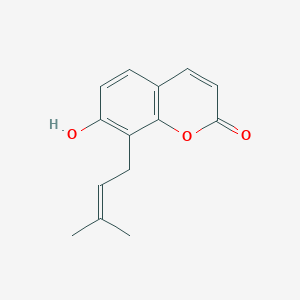

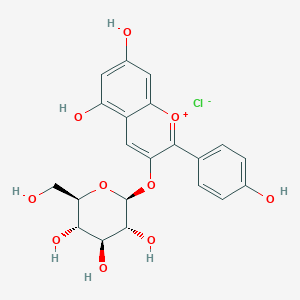

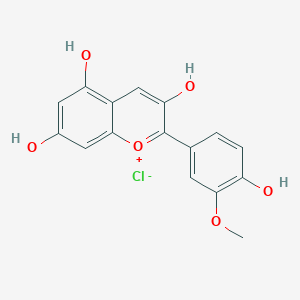

Peonidin chloride is an O-methylated anthocyanidin that functions as a primary plant pigment . It endows purplish-red hues to flowers such as the peony, from which it takes its name, as well as berries and vegetables .

Molecular Structure Analysis

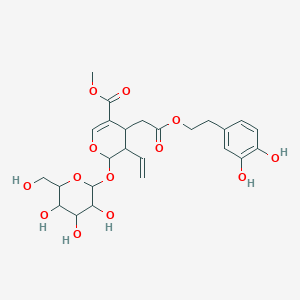

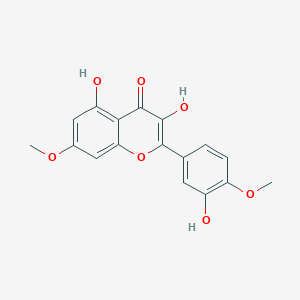

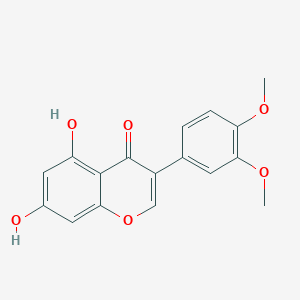

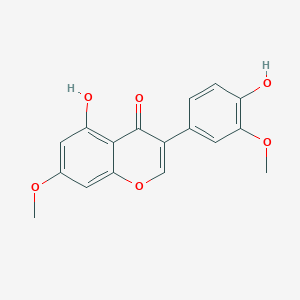

Peonidin chloride has the molecular formula C16H13ClO6 . Its molecular weight is 336.72 g/mol . The structure of Peonidin chloride is based on the flavylium cation .

Scientific Research Applications

Antioxidant Activity

Peonidin chloride has been found to exert antioxidant activities . It has free radical scavenging capacities, which can help in neutralizing harmful free radicals in the body .

Anti-inflammatory Activity

Peonidin chloride also exhibits anti-inflammatory activities . It can help in reducing inflammation in the body, which is beneficial in managing various inflammatory conditions .

Cancer Research

Peonidin chloride is being investigated for its potential in inhibiting tumor cell growth and reducing metastasis of lung cancer cells . This suggests its potential application in cancer research and treatment .

Nutraceuticals

Peonidin chloride is used in the field of nutraceuticals . Nutraceuticals are products derived from food sources that provide extra health benefits, in addition to the basic nutritional value found in foods .

Natural Colorants

Peonidin chloride is present in fruits and vegetables as natural colorants . It can also be found in red wine and black rice .

Nonalcoholic Fatty Liver Disease Research

Peonidin chloride has been studied for its effects on nonalcoholic fatty liver disease . It has been found to ameliorate this condition by regulating mitochondrial and lysosome functions to reduce oxidative stress and inflammation .

Mechanism of Action

- Its primary targets are cellular components involved in oxidative stress and inflammation regulation, such as enzymes, receptors, and signaling pathways .

- Cell Signaling Modulation : Peonidin chloride influences cell signaling pathways, including NF-κB and MAPK, which regulate gene expression related to inflammation and cell survival .

- Anticancer Effects : Peonidin chloride may inhibit cancer cell growth by interfering with cell cycle progression and inducing apoptosis .

- Cellular Effects : Improved cell survival, modulation of gene expression, and protection against oxidative damage .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Safety and Hazards

When handling Peonidin chloride, it’s advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

properties

IUPAC Name |

2-(4-hydroxy-3-methoxyphenyl)chromenylium-3,5,7-triol;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O6.ClH/c1-21-15-4-8(2-3-11(15)18)16-13(20)7-10-12(19)5-9(17)6-14(10)22-16;/h2-7H,1H3,(H3-,17,18,19,20);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGBSHLKSHNAPEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=[O+]C3=CC(=CC(=C3C=C2O)O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Peonidin chloride | |

CAS RN |

134-01-0 | |

| Record name | Peonidin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Peonidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5,7-trihydroxy-2-(4-hydroxy-3-methoxyphenyl)-1-benzopyrylium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.660 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PEONIDIN CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D0O766G47B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the natural source of Peonidin chloride and how was it first identified?

A1: Peonidin chloride was initially sought in connection with research on idaein chloride. While idaein chloride is found in the European cowberry (Vaccinium vitis idaea), researchers investigated the larger American cranberry (Vaccinium macrocarpos) as a potential source of idaein []. Instead, they discovered a different anthocyanin, later identified as 3-p-glucosidylpeonidin chloride, which yields Peonidin chloride upon hydrolysis [].

Q2: Has Peonidin chloride been synthesized, and if so, what was the significance of this achievement?

A2: Yes, Peonidin chloride has been successfully synthesized []. This synthesis was part of a broader research effort focused on pyrylium salts, which share structural similarities with anthocyanidins like Peonidin. This successful synthesis provided further confirmation of the structure of Peonidin chloride and contributed valuable knowledge to the field of anthocyanin chemistry.

Q3: Are there any practical applications of Peonidin chloride being explored?

A3: While the provided research focuses on the isolation, identification, and synthesis of Peonidin chloride, other studies explore the applications of anthocyanins from colored potatoes, like the Black King Kong variety. These anthocyanins, which could include Peonidin chloride, are being investigated for their potential use in developing bio-amine responsive films for monitoring pork freshness during cold storage []. This research highlights the potential of Peonidin chloride and related compounds in food science and technology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl (5Z)-5-ethylidene-4-(2-methoxy-2-oxoethyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B191998.png)